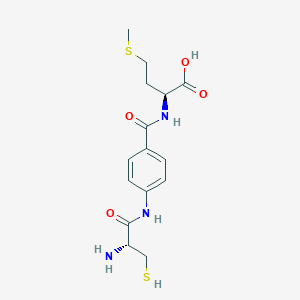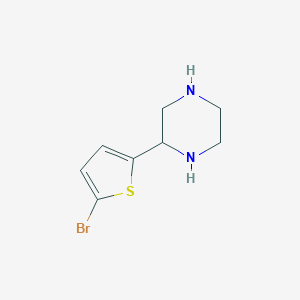
FTase Inhibitor II
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Treatment
FTase Inhibitor II has been studied extensively for its potential in cancer treatment . It targets the farnesylation of Ras protein, a process that is crucial for the functional activation of Ras . Ras proteins are regulators of cell proliferation and differentiation and are closely related to the development of many cancers . By inhibiting farnesyl transferase, FTase Inhibitor II prevents Ras protein from completing farnesylation modification, thereby serving as a molecularly targeted anticancer drug .
Pancreatic Cancer
FTase inhibitors, including FTase Inhibitor II, have been reported for the treatment of pancreatic cancer . The inhibitors target the farnesylation of Ras proteins, which are often mutated in pancreatic cancer, thereby disrupting the signaling pathways that promote cancer growth .
Lung Cancer
Similarly, FTase Inhibitor II has been used in the treatment of lung cancer . By inhibiting the farnesylation of Ras proteins, it disrupts the signaling pathways that are often overactive in lung cancer cells .
Colon Cancer
FTase Inhibitor II has also been reported for the treatment of colon cancer . The drug targets the farnesylation of Ras proteins, which are often mutated in colon cancer, thereby disrupting the signaling pathways that promote cancer growth .
Hutchinson-Gilford Progeria Syndrome (HGPS)
HGPS is a rare genetic condition characterized by rapid aging in children. FTase inhibitors, including FTase Inhibitor II, have been used in the treatment of HGPS . The drug targets the farnesylation of progerin, a mutant form of lamin A that accumulates in the cells of HGPS patients .
Premature Aging (Progeroid) Syndromes
In addition to HGPS, FTase inhibitors have been used in the treatment of other progeroid syndromes . These conditions, like HGPS, are characterized by premature aging, and the drugs work by targeting the farnesylation of mutant proteins that accumulate in the cells .
Inhibitory Activity
FTase Inhibitor II has shown strong inhibitory activity against FTase. For example, pyrrorole imidazoldione 1c, 1d, pyroglutamine 7b, 7e, and β-enamine 2e were potent in the low nanomolar range through farnesyl inhibition experiments, with 7b showing the strongest inhibitory activity against FTase (IC 50 = 2 nM) .
Cell Proliferation
FTase Inhibitor II has shown inhibitory effects on the proliferation of various cancer cells . For instance, compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM .
Orientations Futures
FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .
Propriétés
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)




![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

